![molecular formula C8H5N5 B3314240 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 950769-00-3](/img/structure/B3314240.png)
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Overview
Description
“2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C7H6N4 . It is a type of heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These types of compounds are important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” can be represented by the SMILES stringc1ccc (nc1)-c2ncn [nH]2
. This indicates that the compound contains a pyridine ring attached to a 1,2,4-triazole ring. Chemical Reactions Analysis
The chemical reactions involving “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” and its derivatives have been studied in the context of their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” include a melting point of 157-162°C . The compound is available in the form of a powder or crystals .Scientific Research Applications
Drug Discovery
Compounds containing 1,2,4-triazole, such as “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are used as core molecules for the design and synthesis of many medicinal compounds .
Anticancer Agents
1,2,4-Triazole derivatives have shown promising anticancer activity. For instance, some novel 1,2,4-triazole derivatives including “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” have been synthesized and evaluated as promising anticancer agents .
Antimicrobial Agents
1,2,4-Triazole compounds have been introduced as antimicrobial agents. They have been extensively studied as promising drug candidates with antimicrobial potential .
Anti-inflammatory Agents
1,2,4-Triazole compounds have also been reported to have anti-inflammatory properties .
Antioxidant Agents
These compounds have also been found to possess antioxidant properties .
Organic Catalysts
1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and as organic catalysts .
Materials Science
1,2,4-Triazoles are also used in materials sciences. They have found widespread application in various areas, including nanotube production .
Creation of Liquid Crystals
1,2,4-Triazoles have been used in the creation of liquid crystals .
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The promising cytotoxic activity of “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” and its derivatives against various cancer cell lines suggests that these compounds could be further explored for their potential as anticancer agents .
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMJLLQDQULJIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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